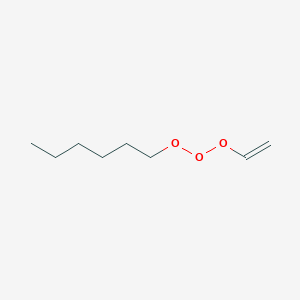
CE;Triethyleneglycolmonohexylether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylene glycol monohexyl ether: is a chemical compound with the molecular formula CH₃(CH₂)₅(OCH₂CH₂)₃OH . It is a member of the glycol ethers family, which are known for their excellent solvency, chemical stability, and compatibility with water and various organic solvents . This compound is commonly used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including triethylene glycol monohexyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). A variation of this method uses silver oxide (Ag₂O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Industrial Production Methods: Industrial production of triethylene glycol monohexyl ether often involves the continuous reaction of an alcohol (hexanol) with ethylene oxide. This process is catalyzed by a base and results in the formation of the ether through the addition of ethylene oxide units to the alcohol .
Chemical Reactions Analysis
Types of Reactions: Triethylene glycol monohexyl ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry: Triethylene glycol monohexyl ether is used as a solvent in various chemical reactions due to its excellent solvency properties .
Biology: In biological research, it is used in the formulation of various biochemical assays and as a solvent for hydrophobic compounds .
Medicine: The compound is utilized in the development of drug delivery systems, particularly in the formulation of hydrogels and other drug carriers .
Industry: Industrially, triethylene glycol monohexyl ether is used in the production of coatings, inks, and cleaning agents due to its chemical stability and compatibility with other solvents .
Mechanism of Action
The mechanism by which triethylene glycol monohexyl ether exerts its effects is primarily through its solvency properties. It can dissolve a wide range of substances, facilitating various chemical reactions and processes. The molecular targets and pathways involved are typically related to its interaction with other molecules in solution, enhancing their reactivity and stability .
Comparison with Similar Compounds
- Ethylene glycol monohexyl ether (CH₃(CH₂)₅OCH₂CH₂OH)
- Diethylene glycol monohexyl ether (CH₃(CH₂)₅(OCH₂CH₂)₂OH)
- Butoxytriglycol (CH₃(CH₂)₃(OCH₂CH₂)₃OH)
Uniqueness: Triethylene glycol monohexyl ether is unique due to its higher molecular weight and longer ethylene glycol chain compared to similar compounds. This results in different solvency properties and chemical stability, making it suitable for specific applications where other glycol ethers may not be as effective .
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-ethenoxyperoxyhexane |
InChI |
InChI=1S/C8H16O3/c1-3-5-6-7-8-10-11-9-4-2/h4H,2-3,5-8H2,1H3 |
InChI Key |
LZNBYLMSVDAWBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOOOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[methyl(phenylcarbonyl)amino]benzamide](/img/structure/B14796644.png)
![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-(4-sulfophenyl)-(sodium salt)](/img/structure/B14796645.png)
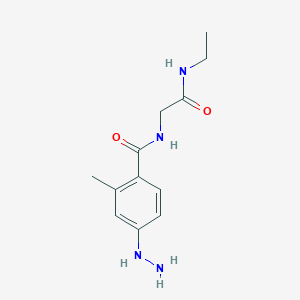
![1H-Benzo[b]cyclobuta[e]pyran-1-carboxylic acid, 2,2a,8,8a-tetrahydro-8a-hydroxy-7-methoxy-2a-(4-methoxyphenyl)-8-oxo-2-phenyl-5-(phenylmethoxy)-, methyl ester, (2aR,8aS)-rel-](/img/structure/B14796655.png)
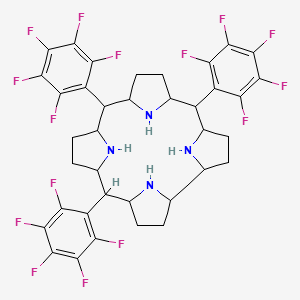
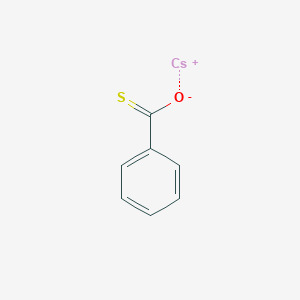
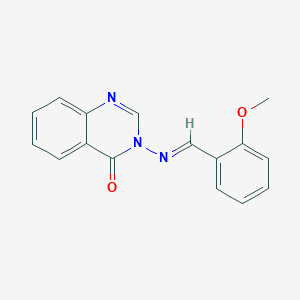
![Butanedioic acid, 2-hydroxy-, compd with7-[(3S,5S)-3-amino-5-methyl-1-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylicacid](/img/structure/B14796672.png)
![2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide](/img/structure/B14796677.png)
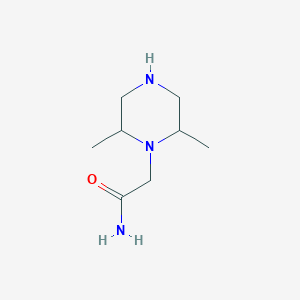
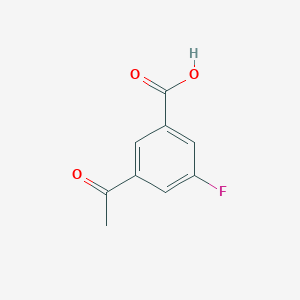
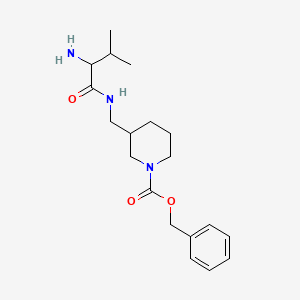
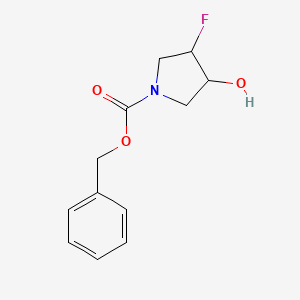
![7-O-benzyl 4-O-tert-butyl 2,3,4a,5,6,8,9,9a-octahydro-1H-pyrazino[2,3-d]azepine-4,7-dicarboxylate](/img/structure/B14796713.png)
